molecular formula C22H23NO5 B2736221 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid CAS No. 2287280-41-3

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Cat. No. B2736221
CAS RN: 2287280-41-3
M. Wt: 381.428
InChI Key: MQAUFAWZFFSYCD-UHFFFAOYSA-N
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Description

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is a solid substance with the empirical formula C20H21NO5 and a molecular weight of 355.38 .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. For example, the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid has a SMILES string representation of COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is a solid substance . Another related compound, N-[(9H-Fluoren-9-ylmethoxycarbonyl]-L-aspartic Acid, is also a solid and has a melting point of 172.0 to 176.0 °C .

Scientific Research Applications

Protective Group in Chemical Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is part of the chemical structure of the compound , is widely utilized for the protection of hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This enables the Fmoc group to be conveniently removed without affecting other sensitive groups within the molecule, thus facilitating complex organic syntheses, particularly in the synthesis of peptides and oligonucleotides (C. Gioeli & J. Chattopadhyaya, 1982).

Photolabile Protecting Groups

New photolabile protecting groups based on modifications of this compound showcase improved properties over traditional ones, such as greater efficiency and sensitivity to multiphoton-induced photolysis. This makes them particularly useful for biological applications where light-sensitive activation or deactivation of molecules is required (O. Fedoryak & T. M. Dore, 2002).

Solid-Phase Synthesis Applications

The utility of this compound extends into solid-phase synthesis, where it aids in the creation of complex molecules such as N-alkylhydroxamic acids. The compound's functional groups are pivotal in attaching and releasing active molecules from solid supports, thus simplifying the synthesis and purification of target molecules (Sarah L. Mellor & W. Chan, 1997).

Fluorophore Synthesis and Studies

Research into new fluorophores involving this compound has led to the synthesis of molecules with novel fluorescence properties. These synthesized fluorophores are used in studying biological processes and as markers for various biochemical assays. Their unique fluorescence characteristics enable more accurate and sensitive detection of biological and chemical phenomena (Shipra Singh & Ramendra K. Singh, 2007).

Novel Material Synthesis

The compound's framework is also explored in the synthesis of new materials, including polymers and organic light-emitting diodes (OLEDs). These materials exhibit unique properties such as high thermal stability, solubility in common solvents, and excellent film-forming capabilities, making them suitable for advanced electronic and photonic applications (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

Mechanism of Action

The mechanism of action of these compounds is not specified in the sources I found .

Safety and Hazards

The safety and hazards of these compounds are not specified in the sources I found .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-22(2)13-23(11-19(28-22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAUFAWZFFSYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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